Lipophilicity (logP) Comparison: 1-Isocyano-4-(trifluoromethoxy)benzene vs. 4-Methoxyphenyl Isocyanide
1-Isocyano-4-(trifluoromethoxy)benzene exhibits a computed logP value of 2.37, compared to 0.86 for the non-fluorinated analog 4-methoxyphenyl isocyanide (CAS 10349-38-9), representing a 1.51-unit increase in lipophilicity [1][2]. The trifluoromethoxy group confers substantially enhanced hydrophobic character relative to the methoxy-substituted comparator, while the topological polar surface area (tPSA) remains comparable (9.23 Ų vs. 13.6 Ų for the target compound) [1][3].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 2.37 |
| Comparator Or Baseline | 4-Methoxyphenyl isocyanide: logP = 0.86 |
| Quantified Difference | ΔlogP = +1.51 (2.75-fold higher logP for target compound) |
| Conditions | Computed partition coefficient (logP) values from authoritative database sources; consistent across multiple predictive models |
Why This Matters
This 1.51-unit increase in logP translates to markedly different membrane permeability and chromatographic retention, directly impacting SAR study outcomes and synthetic library design strategies.
- [1] Molbase. 1-Isocyano-4-(trifluoromethoxy)benzene. CAS 463946-40-9. logP: 2.37. View Source
- [2] Molbase. 1-Isocyano-4-methoxybenzene (4-Methoxyphenyl isocyanide). CAS 10349-38-9. logP: 0.86. View Source
- [3] Kuujia.com. 1-Isocyano-4-(trifluoromethoxy)benzene. Topological Polar Surface Area: 13.6 Ų. View Source
